6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one

DSSC Photovoltaics Photosensitizer Performance Structure-Property Relationship

6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one (CAS 73397-08-7), also referred to as BPO-Cl, is a heterocyclic benzophenoxazine dye synthesized from provitamin K3. Characterized by a C17H10ClNO2 formula and a molecular weight of 295.72 g/mol, this compound features a planar aromatic scaffold with a chlorine substituent at the 6-position and a methyl group at the 10-position.

Molecular Formula C17H10ClNO2
Molecular Weight 295.7 g/mol
CAS No. 73397-08-7
Cat. No. B14440920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
CAS73397-08-7
Molecular FormulaC17H10ClNO2
Molecular Weight295.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl
InChIInChI=1S/C17H10ClNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3
InChIKeyYKOKEFWYRBTTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one (CAS 73397-08-7): A Differentiated Chlorinated Benzophenoxazine Dye for DSSC Research and Optoelectronic Applications


6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one (CAS 73397-08-7), also referred to as BPO-Cl, is a heterocyclic benzophenoxazine dye synthesized from provitamin K3 [1]. Characterized by a C17H10ClNO2 formula and a molecular weight of 295.72 g/mol, this compound features a planar aromatic scaffold with a chlorine substituent at the 6-position and a methyl group at the 10-position . Its structural properties enable intramolecular charge transfer (ICT), making it a candidate photosensitizer in dye-sensitized solar cells (DSSCs), where its chlorinated structure provides quantifiable performance differentiation from non-halogenated and thio-substituted analogs [1].

Why 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one Cannot Be Interchanged with Other Benzophenoxazine Analogs


Within the benzophenoxazine dye class, seemingly minor structural variations lead to significant divergences in key performance parameters for DSSC applications. The presence and position of a chlorine substituent, as well as the choice of heteroatom (O vs. S) in the core scaffold, critically modulate the molecule's electronic structure, interfacial charge transfer kinetics, and photovoltaic output [1]. Consequently, replacing 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one with a non-chlorinated or thio-substituted analog without verifying the resulting changes in open-circuit voltage, current density, and recombination resistance can compromise device efficiency and reproducibility, as demonstrated by direct comparative studies [1].

Quantitative Differentiation Guide for 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one (BPO-Cl) vs. Analogs


Enhanced Open-Circuit Voltage (Voc) Compared to Non-Chlorinated BPO Analog

The introduction of a chlorine substituent in 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one (BPO-Cl) results in a higher open-circuit voltage compared to its non-chlorinated parent compound, 6-methyl-5H-benzo[a]phenoxazin-5-one (BPO). Under identical DSSC testing conditions, BPO-Cl achieves a Voc of 0.56 V, surpassing the 0.53 V recorded for BPO [1].

DSSC Photovoltaics Photosensitizer Performance Structure-Property Relationship

Reduced Recombination Rate Versus Non-Chlorinated BPO Analog

Electrochemical impedance spectroscopy (EIS) analysis reveals that chlorine substitution in BPO-Cl effectively reduces the charge recombination rate within the DSSC device. This is a critical advantage over the non-chlorinated BPO dye, which suffers from a higher recombination rate that limits its photovoltaic performance [1].

Electrochemical Impedance Spectroscopy Charge Recombination DSSC Efficiency

Lower HOMO Energy Level and Tuned Molecular Orbitals Compared to BPO and BPT

Density functional theory (DFT) calculations demonstrate that BPO-Cl possesses a lower HOMO energy level (-6.13 eV) compared to both its non-chlorinated analog BPO (-6.06 eV) and its thio-analog BPT (-5.96 eV), indicating a more stabilized ground state and favorable dye regeneration energetics [1].

DFT Calculation HOMO-LUMO Energy Charge Injection

Blue-Shifted Absorption Maximum and Narrower Stokes Shift Relative to Thio-Analog BPT

While BPO-Cl (λmax = 451 nm) has a slightly red-shifted absorption compared to BPO (440 nm), it is substantially blue-shifted relative to the thio-analog BPT (λmax = 474 nm). Furthermore, BPO-Cl exhibits a Stokes shift of 105 nm, which is narrower than that of BPO (118 nm) but larger than BPT (97 nm) [1]. This positions BPO-Cl uniquely for applications requiring specific spectral coverage.

Photophysical Property UV-Vis Absorption Stokes Shift

Optimal Application Scenarios for 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one Based on Proven Differentiation


High-Voc Dye-Sensitized Solar Cells

For DSSC research aiming to maximize open-circuit voltage, 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is the preferred stand-alone photosensitizer over its non-chlorinated BPO analog. The experimentally confirmed Voc of 0.56 V represents a demonstrable enhancement, supported by a reduced recombination rate, which serves as a critical selection criterion for device optimization [1].

Structure-Property Relationship Studies on Halogen Effects in Benzophenoxazine Dyes

This compound serves as a model system for investigating how chlorine substitution influences the electronic structure and photophysics of benzophenoxazine dyes. Its distinct HOMO energy level, absorption spectrum, and device-level performance metrics, when directly compared to BPO and BPT, provide a quantitative dataset for computational validation and rational dye design [1].

Benchmarking Photosensitizer Intermediates for Tailored Donor/Acceptor Functionalization

Researchers developing next-generation photosensitizers by appending donor or acceptor groups to the benzophenoxazine core can use BPO-Cl as a baseline. Its established physicochemical properties, including its intrinsic recombination resistance and frontier molecular orbital alignment, offer a quantifiable reference point for evaluating the incremental impact of further structural elaboration [1].

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